![molecular formula C7H11NO B1272657 1-(Furan-2-yl)propan-2-amine CAS No. 57580-64-0](/img/structure/B1272657.png)
1-(Furan-2-yl)propan-2-amine
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Overview
Description
1-(Furan-2-yl)propan-2-amine is a compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a propyl group (a three-carbon chain) attached to an amine group (NH2) .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the synthesis of (S)-2 was carried out by performing the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one (1) using the Lactobacillus paracasei BD101 biocatalyst . Another study reported the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to give N-(pyridin-2-yl)furan-2-carboxamide .Molecular Structure Analysis
The molecular structure of 1-(Furan-2-yl)propan-2-amine can be inferred from its name. It contains a furan ring, which is an aromatic ring with four carbon atoms and one oxygen atom. Attached to one of the carbon atoms of the furan ring is a propyl group (a three-carbon chain), which in turn is attached to an amine group (NH2) .Scientific Research Applications
Synthesis of Chiral Heterocyclic Alcohols
“1-(Furan-2-yl)propan-2-amine” can be used in the synthesis of chiral heterocyclic alcohols, which are crucial precursors for pharmaceutical medicines and natural products .
Production of Pyranone
This compound is involved in the production of pyranone, which is utilized in creating sugar analogues, antibiotics, tirantamycines, and anticancer drugs .
Asymmetric Bioreduction
It can undergo asymmetric bioreduction using specific biocatalysts to produce (S)-1-(furan-2-yl)propan-1-ol, a compound with applications in pharmaceutical synthesis .
Antibacterial Activity
Derivatives of “1-(Furan-2-yl)propan-2-amine” have been designed to possess antibacterial activity, which is significant for developing new antibiotics .
Synthesis of Nitrofurantoin Analogues
The compound has been used in synthesizing nitrofurantoin analogues containing furan and pyrazole scaffolds, which are explored for their antibacterial properties .
Fungus-Derived Furan Derivatives
Research on mangrove endophytic fungi has led to the identification of furan derivatives from “1-(Furan-2-yl)propan-2-amine”, showing inhibitory effects on certain bacterial strains .
Future Directions
properties
IUPAC Name |
1-(furan-2-yl)propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-6(8)5-7-3-2-4-9-7/h2-4,6H,5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUAQSPIDXGMKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378190 |
Source
|
Record name | 1-(furan-2-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-yl)propan-2-amine | |
CAS RN |
57580-64-0 |
Source
|
Record name | 1-(furan-2-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57580-64-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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